molecular formula C13H17N3O B13720464 2-Isobutoxy-4-pyrazol-1-yl-phenylamine

2-Isobutoxy-4-pyrazol-1-yl-phenylamine

Katalognummer: B13720464
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: BSHDHPZTMKXNCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isobutoxy-4-pyrazol-1-yl-phenylamine is a phenylamine derivative featuring an isobutoxy group at the 2-position and a pyrazole ring at the 4-position of the benzene core. This structure combines lipophilic (isobutoxy) and heteroaromatic (pyrazole) moieties, which are often associated with enhanced solubility and bioactivity in medicinal chemistry contexts.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

2-(2-methylpropoxy)-4-pyrazol-1-ylaniline

InChI

InChI=1S/C13H17N3O/c1-10(2)9-17-13-8-11(4-5-12(13)14)16-7-3-6-15-16/h3-8,10H,9,14H2,1-2H3

InChI-Schlüssel

BSHDHPZTMKXNCE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=CC(=C1)N2C=CC=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-chloro-2-isobutoxyphenylamine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

2-Isobutoxy-4-pyrazol-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Wissenschaftliche Forschungsanwendungen

2-Isobutoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence highlights several analogs with phenethylamino or phenethoxy backbones modified by heterocyclic substituents (e.g., pyridazine, isoxazole). Below is a comparative analysis of key structural and functional differences:

Table 1: Structural Comparison of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine and Analogs

Compound Name/ID Core Structure Substituent at 4-Position Functional Group at Linker Key Features
2-Isobutoxy-4-pyrazol-1-yl-phenylamine Phenylamine Pyrazole Isobutoxy (ether) High lipophilicity; potential for π-π stacking (pyrazole)
I-6230 Ethyl benzoate Pyridazin-3-yl Phenethylamino (amine) Polar pyridazine; possible hydrogen bonding
I-6232 Ethyl benzoate 6-Methylpyridazin-3-yl Phenethylamino (amine) Methyl enhances steric bulk and lipophilicity
I-6273 Ethyl benzoate Methylisoxazol-5-yl Phenethylamino (amine) Isoxazole’s electron-withdrawing effects may alter reactivity
I-6373 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethylthio (thioether) Thioether linker increases flexibility and oxidation sensitivity
I-6473 Ethyl benzoate 3-Methylisoxazol-5-yl Phenethoxy (ether) Ether linker improves metabolic stability vs. thioether

Key Observations:

Substituent Effects: Pyrazole in the target compound offers a balance of aromaticity and hydrogen-bonding capability, contrasting with pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473), which are more polar or electron-deficient.

Linker Modifications :

  • Ether (I-6473) and thioether (I-6373) linkers in analogs influence metabolic stability and conformational flexibility. The target compound’s isobutoxy ether linker may confer similar advantages.

Research Findings and Implications

  • Bioactivity : Pyridazine and isoxazole analogs (e.g., I-6230, I-6273) are often explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s pyrazole moiety may offer similar mimicry with distinct selectivity profiles.
  • Solubility : The isobutoxy group likely increases logP compared to ethyl benzoate derivatives, which could affect pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.